molecular formula C12H17NO2S B8379634 butyl-(1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophen-3-yl)-amine

butyl-(1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophen-3-yl)-amine

Cat. No. B8379634
M. Wt: 239.34 g/mol
InChI Key: APQMEANXTPSIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06015822

Procedure details

9.0 g (54 mmol) of benzothiophene 1,1-dioxide and 7.9 g (108 mmol) of n-butylamine were suspended in 130 ml of ethanol, and the mixture was heated at reflux temperature for 3 h. The reaction mixture was concentrated under reduced pressure, giving 14.5 g of butyl-(1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophen-3-yl)-amine as an oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:11])(=[O:10])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>C(O)C>[CH2:12]([NH:16][CH:3]1[CH2:2][S:1](=[O:10])(=[O:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]1=2)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
S1(C=CC2=C1C=CC=C2)(=O)=O
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1C2=C(S(C1)(=O)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 112.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.